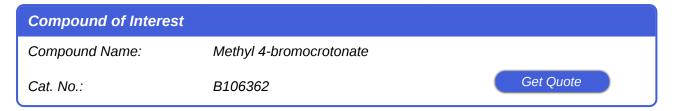


A Comparative Review of Patents Utilizing Methyl 4-bromocrotonate in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate, a versatile bifunctional reagent, features prominently in a number of patented synthetic routes for pharmacologically active molecules. Its utility stems from the presence of both a reactive carbon-bromine bond, susceptible to nucleophilic substitution, and an electrophilic α,β -unsaturated ester moiety, which can participate in Michael additions. This guide provides a comparative analysis of the use of **Methyl 4-bromocrotonate** in patented syntheses, with a particular focus on its application in the production of kinase inhibitors. We will also explore alternatives and present available experimental data to inform reagent selection in drug discovery and development.

I. Performance Comparison: Methyl 4bromocrotonate vs. Alternatives

While patents often focus on a single synthetic route, a comparative analysis of related patents and chemical literature allows for an indirect comparison of **Methyl 4-bromocrotonate** with its close analog, Ethyl 4-bromocrotonate. The primary differences lie in the steric hindrance and reactivity of the ester group, which can influence reaction kinetics and yields.

Table 1: Comparison of Reaction Parameters for Alkyl 4-bromocrotonates in Nucleophilic Substitution Reactions



Parameter	Methyl 4- bromocrotonate	Ethyl 4- bromocrotonate	Commentary
Typical Reaction	Synthesis of (E)-4- (piperidin-1-yl)but-2- enoate (Dacomitinib intermediate)	General nucleophilic substitutions	While not a direct comparison within a single patent, data from various sources is compiled.
Reaction Temperature	-10 to 10 °C[1][2]	Not explicitly stated in comparative patents	The less sterically hindered methyl ester may allow for lower reaction temperatures.
Reaction Time	0.5 to 3 hours[1][2]	Not explicitly stated in comparative patents	Reactions with the methyl ester are generally expected to be faster.
Reported Yield	High (qualitative)[2]	Not available for direct comparison	Yields are highly dependent on the specific nucleophile and reaction conditions.
Purity of Product	Sufficient for subsequent steps[2]	Not available for direct comparison	Purity is influenced by reaction completeness and side-product formation.

II. Key Application in Patent Literature: Synthesis of Dacomitinib Intermediate

A significant application of **Methyl 4-bromocrotonate** is found in the synthesis of Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR). Specifically, it is used to introduce the side chain that covalently binds to a cysteine residue in the EGFR active site.



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Experimental Protocol: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (Dacomitinib Intermediate)

This protocol is adapted from the synthesis of Dacomitinib as described in patent CN103304492A.[1]

Step 1: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoate

- Dissolve **Methyl 4-bromocrotonate** in dichloromethane.
- Add an acid binding agent such as potassium carbonate, sodium carbonate, or cesium carbonate.[1]
- Cool the mixture to a temperature between -10 °C and 10 °C.[1]
- Slowly add piperidine dropwise to the cooled solution.
- Stir the reaction mixture for 0.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
- Upon completion, concentrate the reaction mixture under reduced pressure to dryness to obtain crude (E)-4-(piperidin-1-yl)but-2-enoate.

Step 2: Hydrolysis to (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

- Subject the crude (E)-4-(piperidin-1-yl)but-2-enoate from Step 1 to acid hydrolysis.
- The acid used can be hydrochloric acid, sulfuric acid, nitric acid, formic acid, acetic acid, or trifluoroacetic acid.[1]
- The reaction time for hydrolysis is typically between 15 and 30 hours.[1]
- After hydrolysis, the product is isolated as (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride.[1]

III. Visualizing Synthetic Pathways



The multi-step synthesis of Dacomitinib provides a clear example of a complex experimental workflow where **Methyl 4-bromocrotonate** plays a crucial role. The following diagram illustrates this process.



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Caption: Synthetic pathway of Dacomitinib highlighting the use of **Methyl 4-bromocrotonate**.

This guide provides a snapshot of the patented applications of **Methyl 4-bromocrotonate**, focusing on its role in the synthesis of the EGFR inhibitor Dacomitinib. While direct comparative data with alternatives is limited within the patent literature, the provided information on reaction conditions and the detailed synthetic workflow can aid researchers in making informed decisions for their synthetic strategies.

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